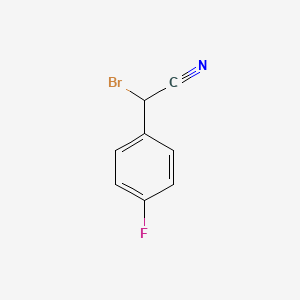

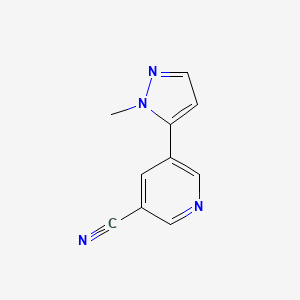

![molecular formula C20H19ClN6 B2945678 N~4~-(4-chlorophenyl)-N~6~-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 896004-65-2](/img/structure/B2945678.png)

N~4~-(4-chlorophenyl)-N~6~-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrazolo[3,4-d]pyrimidine derivatives are a class of compounds that have attracted significant interest in medicinal chemistry due to their structural similarity to purines . They have been reported to exhibit a wide array of biological activities, including antimicrobial and antitumor effects .

Synthesis Analysis

The synthesis of some new pyrazolo[3,4-d]pyrimidine derivatives has been described using readily available starting materials . A one-pot multi-component cyclocondensation reaction was used to prepare the novel 3-methyl-4-aryl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-6-thiol, which served as a new starting material for all new compounds in this research .Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives is characterized by a fused nitrogen-containing heterocyclic ring system . This structure is considered a privileged core skeleton in biologically active compounds and is seen as a bioisostere of natural purine .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involve multi-component reactions (MCRs) . These reactions have gained tremendous importance in organic and medicinal chemistry due to their high atom economy and wide application in combinatorial chemistry and diversity-oriented synthesis .Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Derivatives

- N

4-(4-chlorophenyl)-N6-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine and similar compounds have been utilized in the synthesis of fused pyrazolo[1,5-a]pyrimidine derivatives under eco-friendly energy sources like microwave irradiation and ultrasound (Al‐Zaydi, 2009).

Applications in Material Science

- These compounds have been explored in the context of high glass transition and thermal stability of new pyridine-containing polyimides, demonstrating their utility in the development of materials with enhanced mechanical and thermal properties (Wang et al., 2008).

Hydrogen Bonding and Crystallography Studies

- Research has been conducted on the hydrogen bonding in anhydrous versus hydrated forms of these compounds, providing insights into their structural and bonding characteristics in different states (Trilleras et al., 2008).

Pharmacological Research

- These compounds have been studied for their adenosine receptor affinity, showing potential in medical applications such as the treatment of neurological disorders (Harden et al., 1991).

Development of Novel Polymers

- The chemical structure of these compounds has been leveraged in the development of novel polymers with specific optical, thermal, and dielectric properties, contributing significantly to the field of polymer chemistry (Liu et al., 2015).

Antimicrobial and Anticancer Activity

- Certain derivatives of N

4-(4-chlorophenyl)-N6-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine have shown potential as antimicrobial and anticancer agents, highlighting their significance in pharmaceutical research (Hafez et al., 2016).

Study of Linked Heterocyclics

- These compounds have been used in the synthesis and study of linked heterocyclics containing Pyrazole-pyrimidine-thiazolidin-4-one, which have shown antimicrobial activity, demonstrating their versatility in chemical synthesis (Reddy et al., 2010).

Development of Fluorescent Polymers

- Research has been conducted on the use of these compounds in the development of fluorescent polymers, which have applications in materials science and technology (Hamciuc et al., 2015).

Mecanismo De Acción

Target of Action

The primary target of this compound is Cyclin-Dependent Kinases (CDKs) . CDKs are a group of protein kinases that are crucial in the regulation of the cell cycle and transcription . They have been identified as promising targets for the treatment of cancers and other diseases .

Mode of Action

The compound interacts with its targets, the CDKs, by inhibiting their activity . This inhibition is achieved through the compound’s ability to bind to the active site of CDKs, as suggested by molecular docking simulations . The binding of the compound to CDKs prevents them from performing their normal function, thus altering the cell cycle progression .

Biochemical Pathways

The inhibition of CDKs affects the cell cycle, a fundamental process in the life of a cell. CDKs regulate the cell cycle by phosphorylating key components for cell proliferation . Therefore, the inhibition of CDKs by this compound can lead to a significant alteration in cell cycle progression .

Pharmacokinetics

These studies help in predicting the observed antitumor activity .

Result of Action

The result of the compound’s action is a significant inhibition of cell growth. Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 cell lines . Additionally, the compound was found to induce apoptosis within HCT cells .

Direcciones Futuras

New derivatives of cathinone still appear on the market, mainly due to their legal status . This situation clearly indicates and alarms that permanent recognition of the designer drug market should be conducted . To the best of our knowledge, this is the first comprehensive report to fully characterize these cathinones .

Propiedades

IUPAC Name |

4-N-(4-chlorophenyl)-6-N-(2,4-dimethylphenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN6/c1-12-4-9-17(13(2)10-12)24-20-25-18(16-11-22-27(3)19(16)26-20)23-15-7-5-14(21)6-8-15/h4-11H,1-3H3,(H2,23,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAWNHPDKKWVOPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2=NC(=C3C=NN(C3=N2)C)NC4=CC=C(C=C4)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

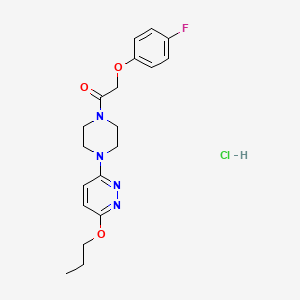

![diethyl 2-(4-(methoxycarbonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2945599.png)

![6-(Difluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B2945601.png)

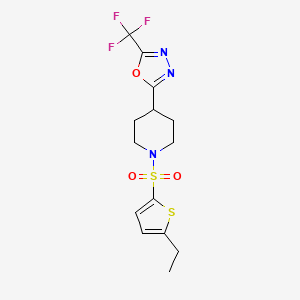

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2945602.png)

![methyl 5-(((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2945606.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2945609.png)

![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2945612.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone](/img/structure/B2945618.png)